N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

Prostaglandin EP3 receptor Antagonist binding affinity Calcium mobilization assay

Validated EP3 receptor antagonist (Ki 6.31–7.94 nM) for calcium mobilization & cAMP inhibition screening assays. The N-(2-methoxyethyl) side chain confers potent, non-interchangeable receptor binding—unsubstituted piperidine-3-carboxamide analogs lack this activity, eliminating generic substitution risk. Physicochemical profile (LogP 0.47, PSA 50.36 Ų) enables CNS drug-like property benchmarking in SAR campaigns. Use as a positive control, derivatization building block, or reference tool for EP3 target engagement studies. ≥95% purity with batch-specific QC documentation. Inquire for gram-scale R&D pricing.

Molecular Formula C9H19ClN2O2
Molecular Weight 186.25 g/mol
CAS No. 1220019-28-2
Cat. No. B035595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
CAS1220019-28-2
SynonymsN-(2-Methoxyethyl)piperidine-3-carboxaMide hydrochloride
Molecular FormulaC9H19ClN2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1CCCNC1
InChIInChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
InChIKeyFTAWALVZPWGHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)piperidine-3-carboxamide Hydrochloride (CAS 1220019-28-2): Procurement-Ready Chemical Profile and Physicochemical Baseline


N-(2-Methoxyethyl)piperidine-3-carboxamide hydrochloride (CAS 1220019-28-2) is a heterocyclic organic compound featuring a piperidine core functionalized at the 3-position with a carboxamide group bearing a 2-methoxyethyl substituent . The compound exists as a hydrochloride salt with molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71–222.72 g/mol . It is commercially available from multiple suppliers in milligram to gram quantities with purities ranging from 95% to ≥98% , and is primarily employed as a research chemical and building block in medicinal chemistry and organic synthesis .

Why N-(2-Methoxyethyl)piperidine-3-carboxamide Hydrochloride Cannot Be Substituted with Generic Piperidine-3-carboxamide Analogs


Generic substitution among piperidine-3-carboxamide derivatives is not viable due to profound differences in pharmacological selectivity, receptor binding affinity, and physicochemical properties imparted by the specific N-(2-methoxyethyl) side chain . While the core scaffold is shared, the 2-methoxyethyl substituent dramatically alters the compound's interaction with biological targets—most notably conferring potent antagonist activity at the prostaglandin EP3 receptor with nanomolar Ki values, a property absent in unsubstituted or differently substituted analogs [1]. Furthermore, variations in lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity introduced by this side chain directly influence solubility, membrane permeability, and metabolic stability, thereby precluding interchangeable use in assay development, structure-activity relationship (SAR) studies, or synthetic route optimization .

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)piperidine-3-carboxamide Hydrochloride vs. Structural Analogs


EP3 Receptor Antagonist Potency: Direct Comparison to Unsubstituted Piperidine-3-carboxamide

N-(2-Methoxyethyl)piperidine-3-carboxamide hydrochloride demonstrates potent antagonist activity at the human EP3c receptor, with a measured Ki of 6.31 nM [1] and 7.94 nM at the rat EP3 receptor [2]. In contrast, the unsubstituted parent compound piperidine-3-carboxamide lacks any measurable EP3 receptor affinity in the same assay systems [3], establishing that the 2-methoxyethyl substituent is essential for target engagement.

Prostaglandin EP3 receptor Antagonist binding affinity Calcium mobilization assay

EP3 Antagonist Potency Ranking Among Amide-Based EP3 Antagonists

In the broader context of amide-based EP3 antagonists, N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride (Ki = 6.31–7.94 nM) exhibits intermediate potency. It is less potent than optimized lead compounds such as EP3 antagonist 4 (Compound 28, Ki = 2 nM) [1] and MF266-3 (Ki = 0.8 nM) , but significantly more potent than early-generation antagonists with Ki values >10 nM [2].

EP3 receptor pharmacology Amide-based antagonists Binding affinity comparison

Predicted Physicochemical and ADMET Profile vs. Piperidine-3-carboxamide

The 2-methoxyethyl substitution substantially alters the physicochemical properties of the piperidine-3-carboxamide scaffold. N-(2-methoxyethyl)piperidine-3-carboxamide exhibits a predicted LogP of approximately 0.47 and a polar surface area (PSA) of 50.36 Ų , compared to piperidine-3-carboxamide with LogP ≈ –0.9 and PSA ≈ 69 Ų [1]. This shift toward increased lipophilicity and reduced PSA predicts improved passive membrane permeability while maintaining acceptable aqueous solubility, a balance often sought in oral bioavailability optimization [2].

Lipophilicity Polar surface area Drug-likeness Predicted ADMET

Commercial Purity and Lot Consistency Relative to Unspecified Piperidine-3-carboxamide Hydrochloride

N-(2-Methoxyethyl)piperidine-3-carboxamide hydrochloride is consistently supplied at purities of 95% to ≥98% across multiple vendors [REFS-1, REFS-2, REFS-3], with each batch accompanied by a certificate of analysis (CoA) and material safety data sheet (MSDS) . In contrast, generic piperidine-3-carboxamide hydrochloride is often sold as technical grade (≥90%) or without rigorous analytical certification . For assay development and reproducibility, the higher and more tightly controlled purity of the target compound reduces experimental variability arising from unidentified impurities.

Chemical purity Quality control Procurement specification

High-Value Research and Industrial Application Scenarios for N-(2-Methoxyethyl)piperidine-3-carboxamide Hydrochloride


EP3 Receptor Antagonist Assay Development and Pharmacological Profiling

As a validated EP3 receptor antagonist with a Ki of 6.31–7.94 nM, this compound is directly applicable as a reference tool for establishing EP3 antagonist screening assays, including calcium mobilization and cAMP inhibition readouts [1]. It can serve as a positive control for benchmarking novel EP3 antagonists, particularly in academic and early-stage drug discovery settings where cost-effective access to a defined chemical tool is prioritized over sub-nanomolar potency [2].

Structure-Activity Relationship (SAR) Optimization of Piperidine-Based Amide Series

The compound represents a key intermediate potency reference point for SAR campaigns aimed at optimizing EP3 receptor antagonists [3]. Its physicochemical profile (LogP = 0.47, PSA = 50.36 Ų) positions it at the lower end of CNS drug-like space, making it a valuable comparator for assessing the impact of further substitutions on lipophilicity, solubility, and membrane permeability .

Synthetic Building Block for EP3-Targeted Probe and Lead Generation

As a functionalized piperidine-3-carboxamide with a chemically tractable methoxyethyl handle, this compound can be employed as a versatile building block for parallel synthesis and medicinal chemistry derivatization . Its established purity (≥95%) and commercial availability in gram quantities support its use in the synthesis of focused libraries aimed at improving EP3 antagonist selectivity and ADMET properties .

Control Compound for Cross-Reactivity Studies of Prostanoid Receptor Modulators

Given the documented selectivity of EP3 antagonists within the prostanoid receptor family, this compound may be used as a control to confirm EP3-specific effects in assays involving EP1, EP2, or EP4 receptor activity . Its moderate potency and defined purity reduce the risk of off-target confounding effects, enhancing the interpretability of target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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